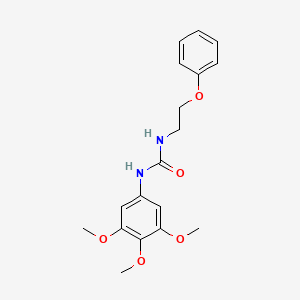

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-22-15-11-13(12-16(23-2)17(15)24-3)20-18(21)19-9-10-25-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTATFACKGBRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-phenoxyethylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: The phenoxyethyl and trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Thiourea analogs (e.g., compound in ) replace the urea oxygen with sulfur, which may alter hydrogen-bonding capacity and metabolic stability.

Heterocyclic Modifications :

- The pyridin-3-yl and pyrazoline derivatives (e.g., compounds 5f and 5g in , 3a in ) incorporate nitrogen-rich heterocycles, which are often associated with improved target affinity in anticancer and anti-inflammatory contexts .

Trimethoxyphenyl Group Variations :

- The 3,4,5-trimethoxyphenyl moiety is a common feature in compounds with reported antitumor activity (e.g., ETTC chalcone in , pyrazoline derivatives in ). Its electron-rich structure may facilitate interactions with tubulin or kinase targets .

Biological Activity

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a urea moiety linked to a phenoxyethyl group and a trimethoxyphenyl group. Its structure can be represented as follows:

This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor or modulator of specific enzymes. For instance, it could potentially inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

- Receptor Interaction : The compound may also interact with various receptors involved in cellular signaling pathways. Such interactions could influence cellular responses and contribute to its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Research has shown that modifications to the phenoxyethyl and trimethoxy groups can significantly affect the compound's potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity to target enzymes |

| Alteration of methoxy groups | Enhanced solubility and bioavailability |

| Variations in chain length | Changes in receptor selectivity |

Case Studies and Research Findings

- Anticancer Activity : A study focused on urea derivatives found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. Specifically, these compounds were evaluated for their ability to cross the blood-brain barrier (BBB), making them potential candidates for treating metastatic brain tumors .

- Neuroprotective Effects : Research has indicated that certain urea derivatives can exert neuroprotective effects by modulating neuroinflammatory pathways. This suggests that this compound may have applications in neurodegenerative diseases .

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific protein interactions critical for tumor progression. For example, it was shown to inhibit FGFR1 (Fibroblast Growth Factor Receptor 1), which is often overexpressed in aggressive cancers like triple-negative breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.